2-Methyl-2-(3-phenylpropyl)pyrrolidine
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Overview
Description
2-Methyl-2-(3-phenylpropyl)pyrrolidine is an organic compound with the molecular formula C14H21N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-phenylpropyl)pyrrolidine typically involves the reaction of 3-phenylpropylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with 2-methylpyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-phenylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Functionalized pyrrolidine derivatives
Scientific Research Applications
2-Methyl-2-(3-phenylpropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. This compound may also modulate enzymatic activity by binding to active sites or allosteric sites, thereby altering the enzyme’s conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
2-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
3-Phenylpropylamine: An amine with a phenyl group attached to a propyl chain.
Uniqueness
2-Methyl-2-(3-phenylpropyl)pyrrolidine is unique due to the presence of both a phenylpropyl group and a methyl group on the pyrrolidine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-methyl-2-(3-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(11-6-12-15-14)10-5-9-13-7-3-2-4-8-13/h2-4,7-8,15H,5-6,9-12H2,1H3 |
InChI Key |
QNWOJYMOHUQYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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